DBCO-PEG24-Maleimide

ADC pharmacokinetics PEG linker length tumor exposure

DBCO-PEG24-Maleimide (CAS: 2924872-84-2, MW: 1555.8 g/mol, purity ≥95%) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a maleimide group for thiol-specific conjugation. The PEG24 spacer, comprising 24 ethylene glycol repeat units, confers high aqueous solubility and reduces steric hindrance between conjugated biomolecules, making this compound a foundational building block for antibody-drug conjugates (ADCs), targeted protein degradation constructs (PROTACs), and site-specific bioconjugation workflows.

Molecular Formula C76H122N4O29
Molecular Weight 1555.8 g/mol
Cat. No. B15338830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG24-Maleimide
Molecular FormulaC76H122N4O29
Molecular Weight1555.8 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
InChIInChI=1S/C76H122N4O29/c81-72(14-18-79-74(83)11-12-75(79)84)78-17-20-87-22-24-89-26-28-91-30-32-93-34-36-95-38-40-97-42-44-99-46-48-101-50-52-103-54-56-105-58-60-107-62-64-109-66-65-108-63-61-106-59-57-104-55-53-102-51-49-100-47-45-98-43-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-21-86-19-15-73(82)77-16-13-76(85)80-67-70-7-2-1-5-68(70)9-10-69-6-3-4-8-71(69)80/h1-8,11-12H,13-67H2,(H,77,82)(H,78,81)
InChIKeyABMCAJWJYKSVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG24-Maleimide: ADC Linker Procurement and Technical Specification Overview


DBCO-PEG24-Maleimide (CAS: 2924872-84-2, MW: 1555.8 g/mol, purity ≥95%) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a maleimide group for thiol-specific conjugation . The PEG24 spacer, comprising 24 ethylene glycol repeat units, confers high aqueous solubility and reduces steric hindrance between conjugated biomolecules, making this compound a foundational building block for antibody-drug conjugates (ADCs), targeted protein degradation constructs (PROTACs), and site-specific bioconjugation workflows .

Why Generic Substitution of DBCO-PEG24-Maleimide with Shorter PEG Analogues Fails in ADC Development


Substituting DBCO-PEG24-Maleimide with shorter PEG variants (e.g., PEG4, PEG8, PEG12) is not functionally equivalent due to PEG-length-dependent modulation of pharmacokinetic (PK) parameters, tumor/plasma exposure ratios, and conjugate aggregation propensity. Studies demonstrate that PEG chain length directly governs the hydrodynamic radius of ADCs, influencing plasma clearance rates and tumor accumulation [1]. ADCs constructed with PEG24-containing linkers exhibit significantly higher tumor-to-plasma exposure ratios compared to those with PEG2 or PEG4 units, and display reduced aggregation and improved biophysical stability relative to shorter PEG or non-PEGylated counterparts [1][2]. Furthermore, DBCO-PEG24-Maleimide offers a molecular length of approximately 3.5–4.5 nm (extended conformation), which provides critical spatial separation between conjugated moieties—a feature that shorter PEGn linkers (e.g., PEG4: ~1.4 nm) cannot replicate for applications requiring minimized steric interference . These differentiated physicochemical and in vivo performance attributes preclude simple interchangeability among PEG-length variants in development pipelines.

Quantitative Comparative Evidence for DBCO-PEG24-Maleimide: Pharmacokinetics, Stability, and Conjugation Efficiency


PEG24 Linker Length Confers Superior Tumor-to-Plasma Exposure Ratio in ADC Xenograft Models

In head-to-head comparative studies evaluating ADC biodistribution in SCID mice bearing L540cy tumor xenografts, ADCs incorporating PEG24 units in the drug-linker side chain achieved significantly higher tumor-to-plasma exposure ratios than ADCs with PEG2 or PEG4 units [1]. Quantitative analysis over 14 days post-administration revealed that PEG8, PEG12, and PEG24 ADCs demonstrated markedly elevated tumor/plasma ratios relative to the shorter-chain cohorts, with the PEG24 cohort exhibiting approximately 3-fold higher tumor/plasma exposure ratio compared to PEG2 and PEG4 ADCs [1]. This improvement occurred without increasing off-target tissue accumulation in liver, lung, kidney, spleen, or brain, as confirmed by radiolabeled antibody tracking [1].

ADC pharmacokinetics PEG linker length tumor exposure

mPEG24 Side Chain Outperforms Shorter PEG Variants in ADC Hydrophilicity, Biophysical Stability, and In Vivo Tolerability

In a systematic comparison of PEG-modified dipeptide linkers conjugated to RS7 antibody (anti-Trop-2) with DAR4 or DAR8, the ADC molecule RS7-DL11 featuring an mPEG24 side chain demonstrated maximum hydrophilicity, superior biophysical stability, and the most pronounced tumor suppression among all tested variants [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that mPEG24 conferred the highest conjugate hydrophilicity, correlating with reduced aggregation as measured by size-exclusion chromatography [1]. Pharmacokinetic evaluation revealed prolonged half-life for the mPEG24-containing ADC compared to non-PEGylated and shorter PEG controls [1]. Notably, the mPEG24 ADC cohort exhibited enhanced animal tolerability with no observed weight loss at efficacious doses, a safety advantage not consistently achieved with shorter PEG analogues or non-PEGylated DAR8 ADCs [1][2].

ADC linker optimization PEGylation therapeutic index

DBCO-Mediated SPAAC Reaction Kinetics vs. BCN: Quantified Rate Constant Advantage

DBCO undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants ranging from 0.34 M⁻¹s⁻¹ to approximately 1 M⁻¹s⁻¹, depending on the specific DBCO derivative and reaction conditions [1][2]. Comparative kinetic analysis reveals that DBCO exhibits superior reactivity relative to bicyclo[6.1.0]nonyne (BCN), which demonstrates a second-order rate constant of 0.28 M⁻¹s⁻¹ under identical SPAAC ligation conditions [1]. This approximately 21% higher rate constant for DBCO (0.34 vs. 0.28 M⁻¹s⁻¹) translates to faster bioconjugation kinetics at equivalent molar concentrations, enabling shorter reaction times or reduced reagent consumption in labeling workflows [1].

SPAAC kinetics copper-free click chemistry DBCO reactivity

Pendant-Type PEG Linker Performance: PEG8 and PEG12 ADCs Show Superior PK Profile Over PEG4 and Non-PEGylated Controls

In a comparative study of cleavable pendant-type PEG linkers using Trastuzumab as the antibody backbone and MMAE as the payload, DAR8-ADCs constructed with PEG8 and PEG12 linkers demonstrated significantly improved pharmacokinetic profiles relative to DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG [1]. HIC analysis confirmed that increasing PEG chain length progressively reduced conjugate hydrophobicity [1]. Stability studies at 40°C in formulation buffer showed that aggregate content decreased as PEG length increased [1]. In vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 exhibited stronger efficacy, consistent with their superior PK profiles; the PEG12-containing DAR8-ADC cohort notably displayed no weight loss and higher tolerability compared to shorter PEG variants [1].

ADC PK profile PEG linker efficacy DAR8 formulation

Maleimide-Thiol Conjugation Stability vs. Disulfide Linkers in Systemic Circulation

Comparative evaluation of conjugation chemistries in ADC linker design has established that maleimide-based thiol conjugation provides superior stability in systemic circulation relative to disulfide-based linkers [1]. Maleimide forms an irreversible thioether bond with cysteine thiols via Michael addition, whereas disulfide bonds undergo gradual reductive cleavage in the reducing environment of plasma, leading to premature payload release and accelerated ADC clearance [1]. This stability differential directly impacts ADC pharmacokinetic profiles: ADCs with maleimide linkers exhibit slower plasma clearance and extended circulatory half-life compared to disulfide-linked conjugates [1]. The maleimide group in DBCO-PEG24-Maleimide reacts selectively with thiol groups at near-neutral pH, forming a stable thioether bond that resists retro-Michael exchange under physiological conditions .

linker stability maleimide-thiol ADC PK

Copper-Free DBCO-SPAAC Eliminates Cytotoxicity and Biomolecule Damage Associated with CuAAC

DBCO-mediated SPAAC completely eliminates the requirement for copper(I) catalysts that are essential for conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Copper catalysts, while enabling rapid click kinetics in CuAAC, are cytotoxic to live cells and cause irreversible damage to fluorescent proteins (e.g., GFP, R-phycoerythrin), quantum dot nanocrystals, and certain metalloenzymes . DBCO's strain-promoted reactivity circumvents these limitations, enabling biocompatible conjugation under physiological conditions (pH 7.4, 37°C) without metal catalyst toxicity . This property makes DBCO-PEG24-Maleimide suitable for intracellular labeling, live-cell imaging, and in vivo pretargeting applications where CuAAC reagents would be incompatible due to copper-induced cytotoxicity .

SPAAC copper-free click biocompatibility

Optimal Application Scenarios for DBCO-PEG24-Maleimide Based on Quantitative Performance Evidence


DAR8 Antibody-Drug Conjugate Development Requiring High Tumor Exposure Without Aggregation

DBCO-PEG24-Maleimide is optimally deployed as a heterobifunctional linker for constructing DAR8 ADCs where the payload exhibits significant hydrophobicity. Evidence demonstrates that PEG24-length linkers confer the highest tumor-to-plasma exposure ratio (~3× over PEG2/PEG4) while reducing aggregation propensity, enabling high-DAR formulations that maintain favorable pharmacokinetic profiles and tolerability without weight loss at efficacious doses [1][2]. This scenario is particularly critical when developing ADCs targeting solid tumors where enhanced tumor penetration and prolonged circulatory half-life directly correlate with therapeutic efficacy [1].

Live-Cell and In Vivo Imaging via Copper-Free Click Chemistry

For intracellular labeling, live-cell imaging, and in vivo pretargeting studies, DBCO-PEG24-Maleimide enables copper-free SPAAC conjugation that eliminates cytotoxic Cu(I) catalyst requirements [3]. The DBCO group reacts selectively with azide-tagged biomolecules (k₂ = 0.34–1 M⁻¹s⁻¹) under physiological conditions (pH 7.4, 37°C), preserving the integrity of copper-sensitive fluorophores (GFP, R-phycoerythrin), quantum dots, and metalloenzymes that would be damaged in CuAAC workflows [3]. The PEG24 spacer further enhances aqueous solubility and minimizes non-specific binding, improving signal-to-noise ratios in imaging applications .

Site-Specific Protein-Protein Conjugation Requiring Extended Spatial Separation

DBCO-PEG24-Maleimide provides an extended molecular spacer (~3.5–4.5 nm) that minimizes steric hindrance between conjugated protein partners . This length is essential for applications such as PROTAC ternary complex formation, bispecific antibody engineering, and enzyme-antibody conjugates where shorter PEG linkers (e.g., PEG4: ~1.4 nm) restrict conformational flexibility and reduce conjugation efficiency . The maleimide group enables stoichiometric thiol-specific conjugation to engineered cysteine residues, while the DBCO terminus provides an orthogonal click handle for subsequent azide-functionalized payload attachment .

High-Throughput ADC Candidate Screening with Superior Linker Stability Margin

In lead optimization campaigns where multiple payload-antibody combinations are screened, DBCO-PEG24-Maleimide offers a stability-optimized linker platform validated for reduced plasma clearance and enhanced therapeutic index relative to disulfide-based or non-PEGylated alternatives [4][2]. The maleimide-thioether bond resists retro-Michael exchange in circulation, mitigating premature payload release that would otherwise confound efficacy and toxicity readouts in preclinical models [4]. The PEG24 length provides additional hydrophilicity margin, enabling screening of hydrophobic payload candidates that would cause aggregation with shorter PEG linkers or non-PEGylated formats [2].

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